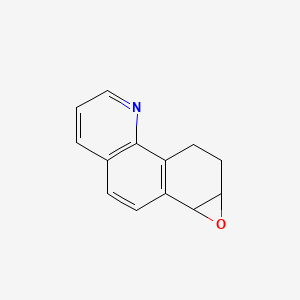
Bromo(1-phenylethyl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo(1-phenylethyl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a bromo group and a 1-phenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bromo(1-phenylethyl)mercury typically involves the reaction of phenylethyl bromide with mercuric acetate in an organic solvent such as acetic acid. The reaction proceeds through the formation of an intermediate complex, which subsequently undergoes a substitution reaction to yield the desired product. The reaction conditions generally require moderate temperatures and the presence of a catalyst to facilitate the formation of the organomercury bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bromo(1-phenylethyl)mercury undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, altering the oxidation state of the mercury atom and affecting the compound’s reactivity.
Complexation Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as thiols, amines, and phosphines for substitution reactions. Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are employed for redox reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. Substitution reactions yield various organomercury derivatives, while oxidation and reduction reactions result in different oxidation states of the mercury atom. Complexation reactions produce coordination complexes with distinct structural and chemical properties.
Wissenschaftliche Forschungsanwendungen
Bromo(1-phenylethyl)mercury has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organomercury compounds.
Biology: The compound’s ability to form complexes with biological molecules makes it useful in studying biochemical processes and interactions.
Medicine: Research into the potential therapeutic applications of organomercury compounds includes their use in developing new drugs and diagnostic agents.
Industry: this compound is employed in various industrial processes, including catalysis and material science, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Bromo(1-phenylethyl)mercury involves its interaction with molecular targets through the formation of covalent bonds or coordination complexes. The mercury atom can bind to nucleophilic sites on biomolecules, affecting their structure and function. This interaction can influence various biochemical pathways and cellular processes, making the compound a valuable tool for studying molecular mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Bromo(1-phenylethyl)mercury include other organomercury compounds such as:
Methylmercury: Known for its neurotoxic effects and environmental impact.
Phenylmercury: Used in various industrial applications and as a preservative in some pharmaceutical products.
Ethylmercury: Commonly found in antiseptics and vaccines.
Uniqueness
This compound is unique due to its specific structural features, which influence its reactivity and potential applications. The presence of the bromo group and the 1-phenylethyl moiety imparts distinct chemical properties, making it suitable for specialized research and industrial uses.
Eigenschaften
CAS-Nummer |
113540-55-9 |
|---|---|
Molekularformel |
C8H9BrHg |
Molekulargewicht |
385.65 g/mol |
IUPAC-Name |
bromo(1-phenylethyl)mercury |
InChI |
InChI=1S/C8H9.BrH.Hg/c1-2-8-6-4-3-5-7-8;;/h2-7H,1H3;1H;/q;;+1/p-1 |
InChI-Schlüssel |
HKRAVKZCBQRRDD-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C1=CC=CC=C1)[Hg]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


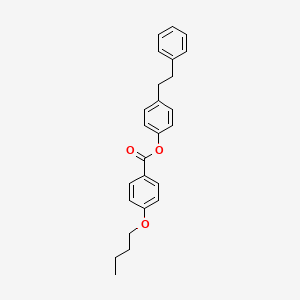

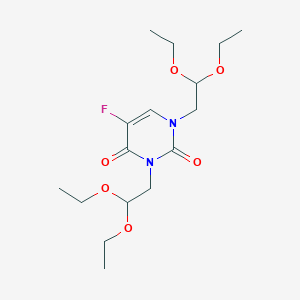
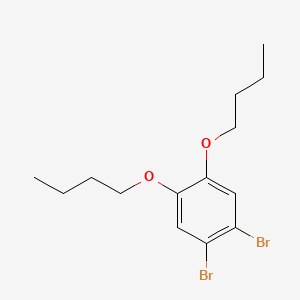

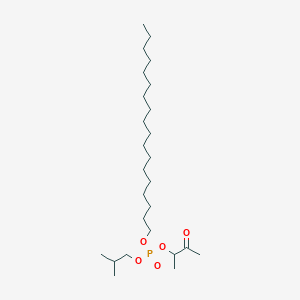
![2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene](/img/structure/B14317290.png)
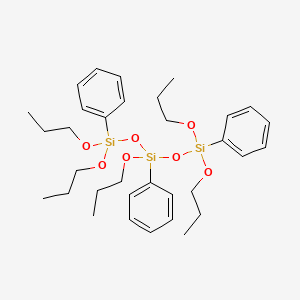
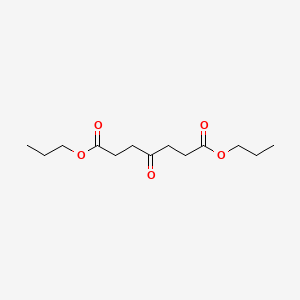



![Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]-](/img/structure/B14317328.png)
